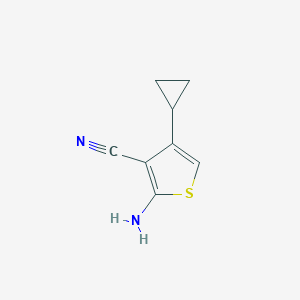

2-Amino-4-cyclopropylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

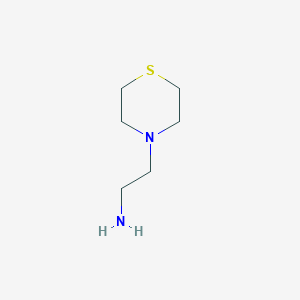

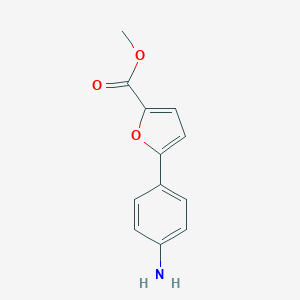

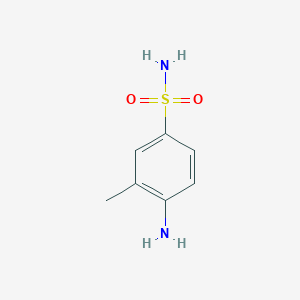

“2-Amino-4-cyclopropylthiophene-3-carbonitrile” is a chemical compound with the CAS Number: 58124-28-0 . It has a molecular weight of 164.23 . The IUPAC name for this compound is 2-amino-4-cyclopropyl-3-thiophenecarbonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles were prepared either by the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .Molecular Structure Analysis

The InChI code for “2-Amino-4-cyclopropylthiophene-3-carbonitrile” is 1S/C8H8N2S/c9-3-6-7 (5-1-2-5)4-11-8 (6)10/h4-5H,1-2,10H2 . This code provides a standard way to encode the compound’s molecular structure.It should be stored in a refrigerated environment . More specific physical and chemical properties are not available from the search results.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Gewald Synthesis and Antitumor Profile 2-Amino-4-cyclopropylthiophene-3-carbonitrile derivatives synthesized using Gewald methodology have been reported to show antitumor activity against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines. The molecular modeling studies of these compounds indicated reactivity at certain positions of the thiophene nucleus, making them significant in the study of potential biological activities (Khalifa & Algothami, 2020).

Novel Ferrocene-Containing Thiophene Derivatives The compound 2-amino-4-ferrocenylthiophene-3-carbonitrile obtained by Gewald reaction was further converted into Schiff bases, paving the way for its use in the development of new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

Photovoltaic Properties 4H-pyrano[3,2-c]quinoline derivatives including 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been studied for their photovoltaic properties. These studies encompass the absorbance of quinoline derivatives and the energy band diagrams of devices, revealing the potential application of these compounds in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Biological and Pharmacological Applications

Antiproliferative Activity The novel 2-aminothiophene derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, when developed into binary systems with β-cyclodextrin, demonstrated significant cytostatic and anti-proliferative activities in human cancer cell lines, marking its potential as a candidate for new anticancer drugs (Ferreira et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-cyclopropylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJLGWPBKQCVNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-cyclopropylthiophene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)